Product packaging for 4-Bromo-5-(difluoromethyl)-1H-pyrazole(Cat. No.:CAS No. 1451392-65-6)

4-Bromo-5-(difluoromethyl)-1H-pyrazole

Cat. No.: B1378703
CAS No.: 1451392-65-6
M. Wt: 196.98 g/mol
InChI Key: HWYWVZDJOQXJHH-UHFFFAOYSA-N
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Description

4-Bromo-5-(difluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative with a molecular formula of C₅H₄BrF₂N₂ and a molecular weight of 223.00 g/mol . The pyrazole core is substituted at positions 4 and 5 with bromine and a difluoromethyl group, respectively. This compound is of significant interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents. The bromine atom enhances electrophilic substitution reactivity, while the difluoromethyl group contributes to metabolic stability and lipophilicity, common traits in bioactive fluorinated compounds .

Synthesis: The compound is typically synthesized via multi-step reactions involving cyclocondensation of hydrazines with 1,3-diketones or through functionalization of pre-formed pyrazole rings. For example, indicates commercial availability through specialized fluorochemical suppliers, while and describe analogous syntheses using halogenated enones and hydrazine derivatives under acidic conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3BrF2N2 B1378703 4-Bromo-5-(difluoromethyl)-1H-pyrazole CAS No. 1451392-65-6

Properties

IUPAC Name

4-bromo-5-(difluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF2N2/c5-2-1-8-9-3(2)4(6)7/h1,4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYWVZDJOQXJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-65-6
Record name 4-bromo-5-(difluoromethyl)-1H-pyrazole
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Preparation Methods

Bromination and Difluoromethylation via Diazonium Salt Intermediates

A well-documented method starts from an aminopyrazole derivative, such as 4-bromo-1-methyl-1H-pyrazol-3-amine, which undergoes diazotization followed by coupling with potassium difluoromethyl trifluoroborate under copper catalysis to introduce the difluoromethyl group selectively at the desired position.

Reaction Conditions and Steps:

Step Reagents/Conditions Description Yield/Purity
1. Diazotization 4-bromo-1-methyl-1H-pyrazol-3-amine, 6 M HCl (pH <1), NaNO2 (45% aqueous), temperature -5 to 5 °C Formation of diazonium salt intermediate under nitrogen atmosphere -
2. Coupling Potassium difluoromethyl trifluoroborate, Cu2O catalyst (5 mol%), acetonitrile solvent, 0 °C to 50 °C Coupling of diazonium salt with difluoromethyl source to yield 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole Yield: 88.2%, Purity: 98.5% (HPLC)
3. Further Functionalization Grignard exchange with isopropyl magnesium chloride, reaction with CO2 Conversion to carboxylic acid derivative (if desired) Overall yield for three steps up to 64%

This method avoids the formation of positional isomers and is operationally straightforward with high purity products.

Alternative Synthetic Routes

Other approaches to pyrazole derivatives with difluoromethyl groups involve:

  • Cyclization reactions of α,β-unsaturated N-tosylhydrazones with N-heteroaryl chlorides under mild conditions to form substituted pyrazoles.
  • Use of diazo intermediates and alkynes in 1,3-dipolar cycloadditions to access fused pyrazole structures, which may be adapted for difluoromethyl-substituted pyrazoles.
  • Regioselective condensation reactions involving benzotriazolylenones and hydrazines to form substituted pyrazoles, allowing functionalization at the 4-position.

However, these methods are more general for pyrazole derivatives and may require adaptation for the specific 4-bromo-5-(difluoromethyl) substitution pattern.

Parameter Details
Starting Material 4-bromo-1-methyl-1H-pyrazol-3-amine
Key Reagents Sodium nitrite, potassium difluoromethyl trifluoroborate, Cu2O catalyst
Solvent Acetonitrile
Temperature Range -5 °C to 50 °C
Atmosphere Nitrogen (inert)
Purity Achieved >98.5% (HPLC)
Yield Up to 88.2% per step; overall 64% for multi-step synthesis
Analytical Confirmation 1H NMR (400 MHz, CDCl3), HPLC
  • The use of potassium difluoromethyl trifluoroborate as a difluoromethyl source provides a reliable and selective method for introducing the difluoromethyl group under mild conditions.
  • Copper(I) oxide acts as an effective catalyst for the coupling reaction, enhancing yield and selectivity.
  • The diazotization step requires careful pH and temperature control to prevent side reactions and ensure high purity.
  • The synthetic route is scalable and avoids the formation of regioisomeric impurities common in other methods.
  • Spectroscopic techniques such as NMR and HPLC are essential for confirming the structure and purity of the product.

The preparation of 4-Bromo-5-(difluoromethyl)-1H-pyrazole is efficiently accomplished through a diazotization and copper-catalyzed coupling strategy starting from brominated aminopyrazoles. This method offers high regioselectivity, good yields, and high purity, making it suitable for research and potential industrial applications. Alternative synthetic approaches exist for related pyrazole derivatives but require further adaptation for this specific compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(difluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium phosphate (K3PO4) in solvents such as toluene or dimethyl sulfoxide (DMSO).

Major Products: The major products of these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 4-amino-5-(difluoromethyl)-1H-pyrazole derivative .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-5-(difluoromethyl)-1H-pyrazole has been investigated for its role in drug development, particularly as an enzyme inhibitor. The difluoromethyl group contributes to its biological activity by modulating enzyme interactions.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes linked to various diseases. For instance, studies have shown promising results in its ability to inhibit fungal pathogens such as Candida albicans, making it a candidate for antifungal drug development.

Agrochemical Applications

The compound is also utilized in the synthesis of agrochemicals. Its unique chemical structure allows for the development of novel herbicides and fungicides that exhibit enhanced efficacy against pests while maintaining environmental safety.

Synthesis of Agrochemicals

This compound has been used to create derivatives that serve as active ingredients in agricultural products. These derivatives have shown improved performance in controlling crop diseases and pests, thereby increasing agricultural productivity.

The compound's biological activity extends beyond enzyme inhibition; it has been evaluated for various pharmacological properties:

  • Antifungal Activity : Effective against opportunistic fungal infections.
  • Enzyme Modulation : Potential therapeutic applications through the modulation of enzyme activity related to metabolic pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(difluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways . The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its bioactivity .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: Difluoromethyl and trifluoromethyl groups enhance lipophilicity compared to non-fluorinated analogs, improving membrane permeability in drug candidates .

Physicochemical Properties

The difluoromethyl group in this compound reduces basicity compared to non-fluorinated pyrazoles, as seen in its predicted pKa of -3.52 . This contrasts with chloro- or methyl-substituted analogs, which have higher basicity. Additionally, its density (1.72 g/cm³) and boiling point (228°C) reflect moderate intermolecular forces, typical for halogenated pyrazoles .

Biological Activity

4-Bromo-5-(difluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis, and research findings related to this compound, supported by data tables and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of various substituents on the pyrazole ring can significantly influence its biological efficacy.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazines with substituted carbonyl compounds. Recent advances have emphasized greener synthesis methods that enhance yield and reduce environmental impact.

Example Synthesis Pathway:

  • Starting Materials: Hydrazine derivatives and difluoromethyl-substituted carbonyls.
  • Reaction Conditions: Typically conducted under reflux in solvents such as ethanol or DMF.
  • Yield: Yields can vary significantly based on reaction conditions but often exceed 70%.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the low µg/mL range.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated, showing significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicate that at concentrations around 10 µM, it can reduce cytokine levels by over 60%.

CompoundCytokine Inhibition (%) at 10 µM
This compoundTNF-α: 61%
This compoundIL-6: 76%

Anticancer Activity

The compound has shown promise in inhibiting cancer cell proliferation in various cancer cell lines. Studies indicate that it can induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value around 15 µM.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by Burguete et al. synthesized a series of pyrazoles, including the target compound, which demonstrated significant antibacterial activity against clinical isolates of Klebsiella pneumoniae.
  • Anti-inflammatory Mechanisms : Research by Selvam et al. highlighted the ability of this compound to inhibit MAO-B, suggesting a dual mechanism where it not only reduces inflammation but also modulates neurotransmitter levels.
  • Anticancer Properties : A recent investigation into the anticancer activity revealed that the compound could effectively inhibit cell migration and invasion in metastatic breast cancer models.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-5-(difluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and difluoromethylation steps. For example, bromination of a pyrazole precursor (e.g., 5-(difluoromethyl)-1H-pyrazole) using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) achieves regioselective substitution at the 4-position. Solvent choice (e.g., DMF or THF) and catalyst presence (e.g., Lewis acids like FeCl₃) significantly impact yield, with optimal conditions reported to yield >75% purity . Characterization via ¹H/¹³C NMR and HRMS is critical to confirm regiochemistry and purity.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Distinguishes Br and CF₂H groups via coupling patterns (e.g., CF₂H shows characteristic splitting).
  • IR Spectroscopy : Confirms C-Br (550–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
  • X-ray Crystallography : Resolves spatial arrangement; for example, crystallographic data (e.g., space group P212121, unit cell parameters a = 11.3476 Å, b = 14.0549 Å) validate bond angles and intermolecular interactions .
  • Elemental Analysis : Ensures >95% purity, critical for reproducibility in downstream applications .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and light to prevent decomposition .
  • Waste Disposal : Neutralize brominated waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

The bromine atom at the 4-position is highly reactive in palladium-catalyzed couplings. Key parameters:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures.
  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to deprotonate and stabilize intermediates.
  • Temperature : 80–100°C for 12–24 hours, achieving >80% conversion. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

  • Purity Variability : Impurities (e.g., residual solvents) skew results; validate purity via HPLC before testing .
  • Assay Conditions : Adjust pH (e.g., 7.4 for physiological relevance) and solvent (DMSO concentration <1% to avoid cytotoxicity) .
  • Control Experiments : Include positive controls (e.g., ciprofloxacin for antibacterial assays) and replicate data across multiple cell lines .

Q. How does crystallographic analysis inform the reactivity of this compound?

X-ray structures reveal non-covalent interactions (e.g., C–H···F, π–π stacking) that stabilize the molecule in solid state, influencing solubility and melting point (mp 72–79°C). For example, dihedral angles between pyrazole and substituents (e.g., 119.9° for C3–C4–C7) correlate with steric hindrance in substitution reactions .

Q. What computational methods predict the stability of this compound under varying pH?

DFT calculations (B3LYP/6-311+G(d,p)) model protonation states and hydrolysis pathways. The difluoromethyl group’s electron-withdrawing effect stabilizes the pyrazole ring at acidic pH (2–6), while alkaline conditions (pH >8) promote Br⁻ elimination. Solvation free energy (ΔGsolv) predicts solubility trends in polar aprotic solvents .

Q. How can regioselectivity challenges in modifying the pyrazole core be addressed?

  • Directing Groups : Install temporary groups (e.g., –COOEt) to steer electrophilic substitution to the 4-position .
  • Microwave-assisted Synthesis : Enhances reaction specificity; e.g., 150°C for 10 minutes reduces byproduct formation .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during functionalization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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